molecular formula C20H22N2O5S B2588546 N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 887862-45-5

N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2588546
CAS No.: 887862-45-5
M. Wt: 402.47
InChI Key: UXIOONVNTCLDQK-UHFFFAOYSA-N
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Description

N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole-5-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate is then reacted with N-((1-tosylpyrrolidin-2-yl)methyl)amine under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxylate
  • N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-sulfonamide

Uniqueness

N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzo[d][1,3]dioxole moiety, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-14-4-7-17(8-5-14)28(24,25)22-10-2-3-16(22)12-21-20(23)15-6-9-18-19(11-15)27-13-26-18/h4-9,11,16H,2-3,10,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIOONVNTCLDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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